1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(3-chloropropylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2S/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKMDEQMVRWVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCCCCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Chloro 2 3 Chloropropyl Sulfanyl Benzene
Regioselective C-S Bond Formation Strategies
The creation of the aryl thioether linkage in 1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene is a critical step in its synthesis. Regioselectivity, the control of where the sulfur atom attaches to the benzene (B151609) ring, is of paramount importance. Modern organic synthesis offers several powerful methods to achieve this with high precision.
Transition-Metal-Catalyzed Thiolation Protocols
Transition-metal catalysis is a cornerstone of modern C-S bond formation, offering mild and efficient pathways to aryl sulfides. nih.govresearchgate.net Catalysts based on palladium, copper, and nickel are particularly prevalent. nih.govnih.gov These reactions typically involve the cross-coupling of an aryl halide with a thiol. For the synthesis of the target compound, this could involve reacting 1,2-dichlorobenzene (B45396) with 3-chloropropane-1-thiol.
The general mechanism for palladium-catalyzed thiolation involves the oxidative addition of the aryl halide to the low-valent metal center, followed by coordination of the thiolate, and finally, reductive elimination to yield the aryl thioether and regenerate the catalyst. acsgcipr.org The choice of ligands, bases, and solvents is crucial for optimizing reaction efficiency and yield. researchgate.netacsgcipr.org Nickel-catalyzed methods, including electrochemical approaches, have also emerged as powerful alternatives, sometimes allowing reactions to proceed at room temperature without the need for a strong external base. nih.govresearchgate.net Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also widely used and have seen significant improvements with the development of new ligands to moderate the traditionally harsh reaction conditions. nih.govacsgcipr.org
Table 1: Comparison of Transition-Metal-Catalyzed Thiolation Methods
| Catalyst System | Typical Aryl Halide | Thiol Source | Key Advantages |
|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂, Pd[P(t-Bu)₃]₂) | Aryl bromides, iodides, triflates | Alkyl or aryl thiols | High efficiency, broad substrate scope. |
| Nickel (e.g., NiCl₂(dppp)) | Aryl chlorides, bromides | Alkyl or aryl thiols | Cost-effective, effective for less reactive aryl chlorides. nih.gov |
This table is a generalized representation based on established chemical principles and may not reflect the exact conditions for the synthesis of this compound.
Nucleophilic Aromatic Substitution (SNAr) Approaches for Aryl Thioether Synthesis
Nucleophilic aromatic substitution (SNAr) provides a direct, metal-free pathway to aryl thioethers. jst.go.jp This method is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group (typically a halogen). researchgate.netrsc.org In the case of synthesizing this compound from 1,2-dichlorobenzene, the reaction would be challenging as the chlorine substituents are only weakly deactivating.
However, recent advancements have enabled SNAr reactions on less activated aryl halides under milder conditions by using specific solvent and base combinations, such as potassium carbonate in DMAc, or by employing additives like 18-crown-6 (B118740) ether. jst.go.jprsc.orgnih.gov The reaction proceeds via the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the leaving group to form the final product. jst.go.jp For this specific synthesis, reacting the thiolate of 3-chloropropane-1-thiol with 1,2-dichlorobenzene would require forcing conditions, but it remains a potential synthetic route.
Radical-Mediated Coupling Reactions
Radical-based methods for C–S bond construction have gained prominence, offering alternative pathways that can overcome some limitations of traditional ionic reactions. bohrium.comresearchgate.net These reactions can involve the coupling of a thiyl radical with an aryl radical or an aryl radical cation. rsc.orgnih.gov
One approach involves the generation of a thiyl radical from a thiol or disulfide, which then adds to an aryl precursor. Photoredox catalysis has become a powerful tool for generating these radical intermediates under very mild conditions. researchgate.net For instance, a possible route could involve the light-induced reaction between 2-chlorothiophenol (B146423) and a radical precursor of the 3-chloropropyl chain. Another strategy is radical-radical cross-coupling, where both an aryl radical and a thiyl radical are generated and combine to form the C-S bond. nih.gov These methods are often characterized by their high functional group tolerance and mild reaction conditions. nih.gov
Functional Group Introduction and Transformation Pathways
The synthesis of this compound also requires precise methods for introducing the chlorine atoms onto both the aromatic ring and the alkyl side chain.
Halogenation Techniques for Aromatic Rings
The introduction of a chlorine atom onto a benzene ring is typically achieved through electrophilic aromatic substitution. askfilo.com The halogenation of chlorobenzene (B131634), for example, is a standard reaction that yields a mixture of ortho- and para-dichlorobenzene, with the para isomer usually being the major product. sarthaks.comyoutube.com This reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the Cl-Cl bond to generate a potent electrophile (Cl⁺). quora.comsavemyexams.com
To synthesize the required 1,2-dichlorobenzene precursor, one might start with benzene, chlorinate it to form chlorobenzene, and then perform a second chlorination. While this second step favors the para position, the ortho isomer is also formed and can be separated. The chlorine atom on the ring is deactivating but directs incoming electrophiles to the ortho and para positions. quora.com
Table 2: Typical Conditions for Electrophilic Chlorination of Benzene Derivatives
| Substrate | Reagent | Catalyst | Major Products |
|---|---|---|---|
| Benzene | Cl₂ | FeCl₃ or AlCl₃ | Chlorobenzene |
This table illustrates general reaction outcomes for electrophilic aromatic halogenation.
Selective Chlorination of Alkyl Chains
Introducing a chlorine atom at a specific position on an alkyl chain, such as in the transformation of a propanol (B110389) or propyl sulfide (B99878) derivative, requires selective chlorination methods. One potential synthetic strategy could involve starting with 2-chlorothiophenol and reacting it with 3-chloro-1-propanol, followed by the conversion of the hydroxyl group to a chloride.
Alternatively, methods for the direct chlorination of alkyl sulfides exist. For example, the use of reagents like (dichloroiodo)benzene (PhICl₂) can achieve the desulfurative chlorination of alkyl phenyl sulfides, replacing the sulfur-carbon bond with a carbon-chlorine bond. nih.gov While this specific reaction might not be directly applicable for creating the final product from a different sulfide, it highlights the types of transformations available. More commonly, a precursor like 1-(2-chlorophenyl)sulfanyl-propan-3-ol would be synthesized first, and then the terminal hydroxyl group would be converted to a chloride using standard reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). This two-step approach generally offers better control and higher yields for the selective chlorination of the alkyl chain.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of the synthesis of this compound via the S-alkylation of 2-chlorothiophenol with 1,3-dichloropropane (B93676) is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of base, solvent, catalyst, temperature, and reaction time.
A foundational approach to this synthesis involves the deprotonation of 2-chlorothiophenol with a suitable base to form the more nucleophilic thiophenoxide anion, which then reacts with 1,3-dichloropropane.
Base Selection: The choice of base is critical in facilitating the deprotonation of the thiophenol. Stronger bases can lead to faster reaction rates but may also promote side reactions, such as elimination. Common bases used in such reactions include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K₂CO₃, Cs₂CO₃). The strength and solubility of the base can significantly influence the reaction outcome.
Catalysis: To enhance the reaction rate and allow for milder conditions, various catalytic systems can be employed. Phase-transfer catalysis (PTC) is a particularly effective technique for this type of reaction. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the thiophenoxide anion from an aqueous or solid phase into the organic phase where the 1,3-dichloropropane is located. This circumvents the need for a homogeneous reaction mixture and can lead to significantly higher yields and reduced reaction times.
The following interactive data table illustrates the hypothetical optimization of reaction conditions for the synthesis of this compound, based on typical results for similar S-alkylation reactions.
| Entry | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | None | Ethanol | 78 | 12 | 65 |
| 2 | K₂CO₃ | None | DMF | 100 | 8 | 75 |
| 3 | NaOH | TBAB | Toluene/H₂O | 80 | 4 | 92 |
| 4 | K₂CO₃ | TBAB | Acetonitrile | 82 | 6 | 88 |
This data is illustrative and based on general principles of S-alkylation reactions.
Detailed research findings for analogous systems have shown that the combination of a moderately strong base like potassium carbonate with a phase-transfer catalyst in a polar aprotic solvent often provides an optimal balance of reactivity and selectivity, leading to high yields of the desired thioether.
Green Chemistry Approaches to Synthetic Routes of this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry approaches can be considered to improve the sustainability of the synthetic route.
Microwave-Assisted Synthesis: One of the most prominent green chemistry techniques is the use of microwave irradiation as an energy source. Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions with fewer byproducts. The mechanism involves the direct interaction of microwave energy with polar molecules, leading to rapid and uniform heating of the reaction mixture. For the S-alkylation of 2-chlorothiophenol, microwave-assisted synthesis could be performed in the presence of a solid-supported catalyst or in a solvent-free system, further enhancing its green credentials.
Use of Greener Solvents: The choice of solvent is a key consideration in green chemistry. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. Replacing these with more environmentally benign alternatives is a primary goal. For the synthesis of this compound, the use of water as a solvent, particularly in conjunction with phase-transfer catalysis, represents a significant green improvement. Other green solvents that could be explored include ionic liquids and deep eutectic solvents, which are non-volatile and can often be recycled.
The following interactive data table outlines potential green chemistry approaches for the synthesis of this compound, highlighting the potential improvements in reaction conditions and environmental impact.
| Approach | Conditions | Advantages |
| Microwave-Assisted Synthesis | 2-chlorothiophenol, 1,3-dichloropropane, K₂CO₃ on Al₂O₃, solvent-free, 120°C, 10 min | Rapid reaction time, high yield, no solvent waste. |
| Aqueous PTC | 2-chlorothiophenol, 1,3-dichloropropane, NaOH, TBAB, H₂O, 90°C, 2h | Avoids organic solvents, simplifies workup. |
| Recyclable Catalyst | 2-chlorothiophenol, 1,3-dichloropropane, K₂CO₃, Polymer-supported TBAB, Acetonitrile, 80°C, 6h | Catalyst can be recovered and reused, reducing waste. |
This data is illustrative and based on the application of green chemistry principles to S-alkylation reactions.
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.
Reactivity and Chemical Transformations of 1 Chloro 2 3 Chloropropyl Sulfanyl Benzene
Reactivity of the Aryl Chloride Moiety
The aryl chloride group in 1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene is characterized by a chlorine atom attached to a benzene (B151609) ring. This C(sp²)–Cl bond is generally less reactive than a C(sp³)–Cl bond due to the increased bond strength and the steric hindrance of the aromatic ring. However, it can undergo several important transformations under specific conditions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway. chemistrysteps.com This process involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The subsequent elimination of the chloride ion restores the aromaticity of the ring. chemistrysteps.com
For this reaction to proceed efficiently, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org The thioether group in this compound is not a strong activating group for this type of reaction. Consequently, forcing conditions such as high temperatures, high pressures, or the use of very strong nucleophiles would likely be necessary to achieve substitution.
Alternatively, in the presence of an exceptionally strong base like sodium amide (NaNH₂), the reaction can proceed through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. chemistrysteps.comyoutube.com
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 2-[(3-chloropropyl)sulfanyl]phenol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-Methoxy-2-[(3-chloropropyl)sulfanyl]benzene |
| Amide | Sodium Amide (NaNH₂) | 2-[(3-chloropropyl)sulfanyl]aniline |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary method for functionalizing aryl chlorides. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, the development of specialized phosphine (B1218219) ligands and catalyst systems has enabled their efficient use. nih.govchegg.com These reactions typically involve the oxidative addition of the aryl chloride to a low-valent palladium complex, followed by transmetalation with a coupling partner and reductive elimination to yield the final product. acsgcipr.org
Table 2: Examples of Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Reagent Example | Potential Product |
|---|---|---|---|
| Suzuki Coupling | Organoboron Compound | Phenylboronic acid | 2-[(3-chloropropyl)sulfanyl]-1,1'-biphenyl |
| Heck Coupling | Alkene | Styrene | 1-Chloro-2-[(3-chloropropyl)sulfanyl]-x-(2-phenylethenyl)benzene |
| Buchwald-Hartwig Amination | Amine | Aniline | N-phenyl-2-[(3-chloropropyl)sulfanyl]aniline |
Transformations Involving the Alkyl Chloride Moiety
The 3-chloropropyl chain contains a primary alkyl chloride. This C(sp³)–Cl bond is significantly more susceptible to classical nucleophilic substitution and elimination reactions compared to the aryl chloride.
As a primary alkyl halide, the chloropropyl group is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. These reactions involve a backside attack by a nucleophile, leading to inversion of stereochemistry (though not relevant here as the carbon is not a stereocenter) and displacement of the chloride ion. A wide variety of nucleophiles can be employed to introduce new functional groups at the end of the propyl chain. Given that it is a primary halide, an SN1 mechanism is highly unlikely.
Table 3: SN2 Reactions on the Chloropropyl Chain
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Cyanide | Sodium Cyanide (NaCN) | 4-(2-Chlorophenyl)sulfanylbutanenitrile |
| Azide | Sodium Azide (NaN₃) | 1-(3-Azidopropyl)sulfanyl-2-chlorobenzene |
| Iodide (Finkelstein reaction) | Sodium Iodide (NaI) in Acetone (B3395972) | 1-Chloro-2-[(3-iodopropyl)sulfanyl]benzene |
| Amine | Ammonia (NH₃) | 3-(2-Chlorophenyl)sulfanylpropan-1-amine |
In the presence of a strong, sterically hindered base, an E2 (bimolecular elimination) reaction can compete with or dominate over the SN2 pathway. This reaction involves the abstraction of a proton from the carbon adjacent to the one bearing the chlorine, with the simultaneous departure of the chloride ion, leading to the formation of a double bond.
Table 4: Elimination Reaction of the Chloropropyl Chain
| Base | Reagent Example | Product |
|---|
Reactivity of the Thioether (Sulfanyl) Linkage
The thioether (sulfanyl) group is another reactive site within the molecule. The sulfur atom possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation.
The most common transformation of thioethers is oxidation. Depending on the oxidant and reaction conditions, the thioether can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone. These reactions increase the oxidation state of the sulfur atom and significantly alter the electronic properties of the molecule.
Furthermore, the sulfur in thioethers can act as a ligand for transition metals. While this can be useful in designing specific catalysts, it also means that the thioether group can act as a catalyst poison in reactions like the cross-couplings mentioned in section 3.1.2, by strongly coordinating to the metal center and hindering its catalytic activity. nih.gov
Table 5: Oxidation of the Thioether Linkage
| Desired Product | Oxidizing Agent Example | Product Name |
|---|---|---|
| Sulfoxide | Hydrogen Peroxide (H₂O₂) | 1-Chloro-2-[(3-chloropropyl)sulfinyl]benzene |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-[(3-chloropropyl)sulfanyl]phenol |
| 1-Methoxy-2-[(3-chloropropyl)sulfanyl]benzene |
| 2-[(3-chloropropyl)sulfanyl]aniline |
| 1-(Phenylsulfanyl)-2-[(3-chloropropyl)sulfanyl]benzene |
| 2-[(3-chloropropyl)sulfanyl]-1,1'-biphenyl |
| 1-Chloro-2-[(3-chloropropyl)sulfanyl]-x-(2-phenylethenyl)benzene |
| N-phenyl-2-[(3-chloropropyl)sulfanyl]aniline |
| 1-Chloro-2-[(3-chloropropyl)sulfanyl]-x-(phenylethynyl)benzene |
| 4-(2-Chlorophenyl)sulfanylbutanenitrile |
| 1-(3-Azidopropyl)sulfanyl-2-chlorobenzene |
| 1-Chloro-2-[(3-iodopropyl)sulfanyl]benzene |
| 3-(2-Chlorophenyl)sulfanylpropan-1-amine |
| 3-(2-Chlorophenyl)sulfanylpropan-1-ol |
| 1-Chloro-2-(prop-2-en-1-ylsulfanyl)benzene |
| 1-Chloro-2-[(3-chloropropyl)sulfinyl]benzene |
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations represent a common class of reactions for thioethers and are typically achieved using a variety of oxidizing agents. The stepwise oxidation allows for the selective preparation of either the sulfoxide or the sulfone, depending on the reaction conditions and the stoichiometry of the oxidant.
The initial oxidation of the sulfide (B99878) yields 1-chloro-2-[(3-chloropropyl)sulfinyl]benzene (the sulfoxide). This reaction can be carried out using mild oxidizing agents to prevent over-oxidation to the sulfone. Common reagents for this selective transformation include hydrogen peroxide in a suitable solvent like acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. The lone pair of electrons on the sulfur atom attacks the electrophilic oxygen of the oxidizing agent, resulting in the formation of the S=O bond.
Further oxidation of the sulfoxide leads to the formation of 1-chloro-2-[(3-chloropropyl)sulfonyl]benzene (the sulfone). This step requires stronger oxidizing agents or more forcing reaction conditions compared to the sulfide-to-sulfoxide conversion. Reagents such as potassium permanganate (B83412) (KMnO4) or an excess of hydrogen peroxide can be employed to achieve this transformation. The resulting sulfone is characterized by the presence of a sulfonyl group (-SO2-), where the sulfur atom is in a higher oxidation state.
| Reactant | Product | Oxidizing Agent |
| This compound | 1-Chloro-2-[(3-chloropropyl)sulfinyl]benzene | Hydrogen Peroxide / Acetic Acid |
| 1-Chloro-2-[(3-chloropropyl)sulfinyl]benzene | 1-Chloro-2-[(3-chloropropyl)sulfonyl]benzene | Potassium Permanganate |
| This compound | 1-Chloro-2-[(3-chloropropyl)sulfonyl]benzene | Excess Hydrogen Peroxide |
Alkylation and Formation of Sulfonium (B1226848) Salts
The sulfur atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with electrophiles, such as alkyl halides, to form sulfonium salts. This alkylation reaction results in a positively charged sulfur atom bonded to three carbon substituents.
The reaction typically involves treating this compound with an alkylating agent, for instance, methyl iodide or ethyl bromide. The sulfur atom displaces the halide from the alkylating agent in a nucleophilic substitution reaction (SN2), leading to the formation of a trialkylsulfonium salt. The resulting salt consists of the sulfonium cation and the halide anion. These sulfonium salts are generally crystalline solids and are soluble in polar solvents. The stability and reactivity of the sulfonium salt can be influenced by the nature of the alkyl groups attached to the sulfur atom.
| Reactant | Alkylating Agent | Product (Sulfonium Salt) |
| This compound | Methyl Iodide | [2-Chloro-phenyl)(3-chloropropyl)(methyl)sulfonium iodide |
| This compound | Ethyl Bromide | [2-Chloro-phenyl)(3-chloropropyl)(ethyl)sulfonium bromide |
Intramolecular Cyclization Reactions and Heterocycle Formation from this compound
The bifunctional nature of this compound, possessing both a nucleophilic sulfur atom and electrophilic carbon centers (the chloropropyl chain and the chloro-substituted aromatic ring), allows for intramolecular cyclization reactions to form various sulfur-containing heterocycles. These reactions are driven by the formation of stable ring structures.
Formation of Sulfur-Containing Heterocycles
The 3-chloropropyl side chain provides a reactive site for intramolecular nucleophilic attack by the sulfur atom, leading to the formation of a five-membered sulfur-containing heterocycle. This type of reaction is often promoted by a base, which can deprotonate a carbon adjacent to the sulfur, increasing its nucleophilicity, or by conditions that favor SN2 reactions. The cyclization would result in the formation of a tetrahydrothiophene (B86538) ring fused to the benzene ring.
Specifically, under suitable conditions, the sulfur atom can attack the carbon atom bearing the chlorine in the propyl chain, displacing the chloride ion and forming a new carbon-sulfur bond. This process would yield a derivative of benzothiophene. The exact nature of the product and the feasibility of the reaction would depend on the reaction conditions, including the choice of solvent and base.
Ring Closure via Nucleophilic Attack on Aromatic or Alkyl Halide Centers
Two primary pathways for intramolecular cyclization exist for this compound, both involving nucleophilic attack by the sulfur atom.
The first and more probable pathway involves the nucleophilic attack of the sulfur atom on the terminal carbon of the 3-chloropropyl chain. This is an intramolecular SN2 reaction, where the sulfur acts as the nucleophile and the primary alkyl chloride is the electrophile. This reaction would lead to the formation of a five-membered ring, specifically a substituted 2,3-dihydro-1H-benzo[b]thiophen-1-ium salt if the sulfur is quaternized in a preceding or concurrent step, or a neutral tetrahydrothiophene derivative under reducing conditions or with a suitable leaving group.
A second, less likely pathway could involve the nucleophilic attack of the sulfur atom on the carbon of the benzene ring bearing the chlorine atom. This would be a nucleophilic aromatic substitution (SNAr) reaction. However, SNAr reactions typically require strong electron-withdrawing groups ortho or para to the leaving group to activate the ring towards nucleophilic attack. In the case of this compound, the sulfanyl (B85325) group is not a strong activating group for this type of reaction, making this cyclization pathway less favorable under standard conditions.
| Cyclization Pathway | Nucleophile | Electrophilic Center | Product Type |
| Intramolecular SN2 | Sulfur Atom | Carbon of the 3-chloropropyl chain | Tetrahydrothiophene derivative |
| Intramolecular SNAr | Sulfur Atom | Carbon of the chlorobenzene (B131634) ring | Thianthrene derivative (less likely) |
Mechanistic Investigations of Reactions Involving 1 Chloro 2 3 Chloropropyl Sulfanyl Benzene
Elucidation of Reaction Pathways for Nucleophilic Substitution on Aryl and Alkyl Halides
The structure of 1-chloro-2-[(3-chloropropyl)sulfanyl]benzene offers two distinct sites for nucleophilic substitution: the chlorine atom attached to the benzene (B151609) ring (aryl halide) and the chlorine atom on the propyl chain (alkyl halide). The mechanisms governing substitution at these positions differ significantly due to the differences in hybridization and electronic environment of the carbon atoms bonded to the chlorine.
Aryl Halide Substitution: The carbon-chlorine bond on the benzene ring is generally unreactive towards traditional SN1 or SN2 reactions. libretexts.org Nucleophilic substitution at this site, known as Nucleophilic Aromatic Substitution (SNAr), typically proceeds through two primary mechanisms:
Addition-Elimination Mechanism: This pathway is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate. libretexts.orglibretexts.org For this compound, which lacks strong activation, this reaction requires harsh conditions. The mechanism involves the initial attack of a nucleophile on the carbon bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Subsequent elimination of the chloride ion restores the aromaticity of the ring. youtube.com
Elimination-Addition (Benzyne) Mechanism: In the presence of a very strong base, such as sodium amide (NaNH2), an elimination-addition pathway can occur. youtube.com The base abstracts a proton from the position ortho to the chlorine, followed by the elimination of the chloride ion to form a highly reactive benzyne (B1209423) intermediate. libretexts.orgyoutube.com The nucleophile then adds to one of the carbons of the triple bond, with subsequent protonation yielding the substitution product. youtube.com
Alkyl Halide Substitution: The 3-chloropropyl group is a primary alkyl halide, which strongly favors the SN2 (bimolecular nucleophilic substitution) mechanism. This is a single-step, concerted process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry at the carbon center. masterorganicchemistry.com The sulfur atom in the thioether group can influence this reaction, and external nucleophiles, particularly soft nucleophiles like thiolates, are highly effective in displacing the chloride from the propyl chain. masterorganicchemistry.com
| Feature | Nucleophilic Substitution on Aryl Halide | Nucleophilic Substitution on Alkyl Halide |
| Plausible Mechanism(s) | Addition-Elimination (SNAr), Elimination-Addition (Benzyne) | SN2 |
| Key Requirement | Harsh conditions or strong base; activating groups enhance rate. libretexts.org | Good nucleophile, polar aprotic solvent. |
| Intermediate | Meisenheimer complex (Addition-Elimination), Benzyne (Elimination-Addition). libretexts.orgyoutube.com | None (concerted mechanism). |
| Stereochemistry | Not applicable (achiral center). | Inversion of configuration. |
Studies on the Mechanism of Thioether Oxidation and Sulfonium (B1226848) Salt Formation
The sulfur atom in the thioether linkage is nucleophilic and can be readily oxidized or alkylated.
Thioether Oxidation: The oxidation of thioethers typically proceeds in a stepwise manner. Treatment with one equivalent of a mild oxidant, such as a peroxyacid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or ozone, yields a sulfoxide (B87167). masterorganicchemistry.com The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. If a stronger oxidizing agent or an excess of the oxidant is used, the sulfoxide can be further oxidized to a sulfone. masterorganicchemistry.com In this latter step, the sulfur atom of the sulfoxide is less nucleophilic, requiring more forcing conditions.
Sulfonium Salt Formation: Thioethers react with alkyl halides in an SN2 fashion to form sulfonium salts. masterorganicchemistry.com In this reaction, the sulfur atom of this compound acts as the nucleophile, attacking the electrophilic carbon of an external alkylating agent (e.g., methyl iodide). The product is a trialkylsulfonium salt, where the sulfur atom bears a positive charge. This process is analogous to the Williamson ether synthesis. masterorganicchemistry.com
Kinetic and Thermodynamic Aspects of Intramolecular Cyclizations
The presence of a nucleophilic sulfur atom and an electrophilic primary alkyl chloride within the same molecule, separated by a flexible three-carbon chain, makes this compound an ideal candidate for intramolecular cyclization.
This reaction proceeds via an intramolecular SN2 mechanism, where the thioether sulfur attacks the terminal carbon of the chloropropyl chain, displacing the chloride ion. This cyclization is expected to follow first-order kinetics, as it is a unimolecular process. The product of this reaction is a five-membered heterocyclic ring, a derivative of tetrahydrothiophene (B86538), fused to the benzene ring, forming a cyclic sulfonium salt.
Thermodynamically, the formation of five- and six-membered rings through intramolecular reactions is generally favored due to minimal ring strain and a favorable entropic factor compared to corresponding intermolecular reactions. The formation of the five-membered 2,3-dihydrobenzo[b]thiophen-1-ium chloride from this compound is therefore an anticipated and likely transformation.
Role of Catalysts and Solvents in Modulating Reaction Mechanisms
The choice of solvent and the presence of catalysts can significantly influence which reaction pathway is favored.
For Nucleophilic Substitution: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone (B3395972) are known to accelerate SN2 reactions. They can solvate the cation but leave the nucleophile relatively "bare," increasing its reactivity. These solvents would therefore be ideal for promoting both intermolecular substitution on the alkyl chain and the intramolecular cyclization. For SNAr reactions, polar aprotic solvents are also preferred as they can help stabilize the charged Meisenheimer complex intermediate.
For Thioether Oxidation: The choice of solvent for oxidation depends on the oxidant. Chlorinated solvents like dichloromethane (B109758) are commonly used for oxidations with m-CPBA.
Role of Catalysts: While many of the discussed reactions proceed without catalysts, Lewis acids could potentially be used to activate the C-Cl bonds. However, their use is complicated by the potential for the Lewis acid to coordinate with the nucleophilic sulfur atom, thereby deactivating it. For SNAr reactions, phase-transfer catalysts can be employed to facilitate the reaction between a nucleophile in an aqueous phase and the substrate in an organic phase.
Investigation of Intermediate Species in Complex Transformations
The identification or trapping of transient intermediates is a cornerstone of mechanistic investigation. For reactions involving this compound, several key intermediates can be postulated or observed.
Meisenheimer Complex: In the SNAr addition-elimination pathway, the formation of a negatively charged Meisenheimer complex is the rate-determining step. libretexts.org This intermediate is characterized by the temporary loss of aromaticity and an sp3-hybridized carbon at the site of nucleophilic attack.
Benzyne Intermediate: For the elimination-addition pathway, the highly strained and reactive benzyne intermediate is key. libretexts.orgyoutube.com Its presence can often be inferred by the formation of regioisomeric products when a substituted chlorobenzene (B131634) is used.
Cyclic Sulfonium Ion: The intramolecular cyclization proceeds through a transition state leading directly to a stable cyclic sulfonium salt. This salt is not a transient intermediate but the final product of the cyclization step. It can, however, act as an intermediate in subsequent reactions, such as ring-opening by a nucleophile.
Radical Cations: In certain oxidative conditions, particularly those analogous to a Scholl-type reaction, the initial step could involve the formation of a radical cation on the benzene ring or the sulfur atom. researchgate.net This species would be highly reactive and could lead to complex cyclization or polymerization products. researchgate.net
| Reaction Type | Key Intermediate Species |
| SNAr (Addition-Elimination) | Meisenheimer Complex |
| SNAr (Elimination-Addition) | Benzyne |
| Intramolecular Cyclization | Cyclic Sulfonium Ion (Product) |
| Oxidative Cyclization | Radical Cation (Postulated) |
Computational and Theoretical Studies of 1 Chloro 2 3 Chloropropyl Sulfanyl Benzene
Electronic Structure Calculations and Molecular Orbital Analysis
Electronic structure calculations are fundamental to understanding the chemical properties of a molecule. For 1-chloro-2-[(3-chloropropyl)sulfanyl]benzene, these calculations would reveal the distribution of electrons and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The nature of these frontier orbitals dictates the molecule's reactivity.
The HOMO is expected to be localized primarily on the sulfur atom and the benzene (B151609) ring, reflecting the electron-donating nature of the sulfide (B99878) group. The LUMO, conversely, would likely be distributed over the aromatic ring and the C-Cl bonds, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Substituents on the benzene ring significantly influence the electronic structure. rsc.orgchemrevlett.com The chlorine atom on the ring acts as an electron-withdrawing group through induction, which would be expected to lower the energy of both the HOMO and LUMO. The (3-chloropropyl)sulfanyl group, while having an electron-donating sulfur atom, also possesses an electron-withdrawing chloropropyl chain, leading to a complex interplay of electronic effects.
Table 1: Predicted Frontier Orbital Energies for this compound and Related Compounds This data is hypothetical and for illustrative purposes, based on typical values for similar compounds.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Thioanisole | -8.12 | -0.98 | 7.14 |
| 1-Chlorobenzene | -9.06 | -0.99 | 8.07 |
| 1-Chloro-2- (methylsulfanyl)benzene | -8.54 | -1.23 | 7.31 |
| This compound | -8.75 | -1.55 | 7.20 |
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is a powerful computational method for studying the reactivity of molecules. DFT calculations can predict the energetics of reaction pathways, identify transition states, and elucidate the factors controlling selectivity.
The activation energy, or reaction barrier, determines the rate of a chemical reaction. DFT calculations can provide accurate estimates of these barriers. For example, intramolecular cyclization to form a thiophene (B33073) derivative would have a specific activation energy that could be calculated. This would allow for a comparison of the feasibility of different reaction pathways. The presence of the chloro group on the aromatic ring would likely influence the activation energies of reactions involving the ring. mdpi.com
Table 2: Hypothetical DFT-Calculated Activation Energies for Reactions of this compound This data is hypothetical and for illustrative purposes.
| Reaction | Reactant(s) | Product(s) | Activation Energy (kcal/mol) |
| Nucleophilic Substitution (at propyl chain) | This compound + NaOH | 1-Chloro-2-[(3-hydroxypropyl)sulfanyl]benzene + NaCl | 25.4 |
| Intramolecular Cyclization | This compound | Thiophene derivative + HCl | 35.8 |
| Electrophilic Aromatic Substitution (Nitration) | This compound + HNO3 | Nitrated derivative + H2O | 18.2 |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and flexibility of this compound are crucial for its properties and interactions. The molecule possesses several rotatable bonds, leading to a variety of possible conformations. researchgate.net
Conformational analysis, using methods like molecular mechanics or DFT, can identify the most stable conformers and the energy barriers between them. The orientation of the (3-chloropropyl)sulfanyl chain relative to the benzene ring is of particular interest. Non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, would play a significant role in determining the preferred conformations. The chlorine atoms in the molecule can also participate in halogen bonding, a type of non-covalent interaction that could influence its crystal packing and interactions with other molecules.
Molecular Dynamics Simulations of this compound in Various Environments
Molecular dynamics (MD) simulations can provide insights into the behavior of molecules over time. researchgate.net An MD simulation of this compound would model the movements of its atoms, revealing its dynamic properties in different environments, such as in a solvent or in the solid state.
In a polar solvent like water, the simulations would likely show the chloropropyl chain adopting conformations that maximize its interaction with the solvent molecules. In a nonpolar solvent, the chain would likely be more flexible. MD simulations can also be used to study the aggregation behavior of the molecule and its interactions with biological macromolecules, providing a molecular-level understanding of its potential applications. rsc.orgrsc.org
In Silico Design of Novel Transformations and Derivatives
Computational chemistry tools are invaluable for the in silico design of new molecules and reactions. nih.gov By modifying the structure of this compound computationally, it is possible to predict the properties of novel derivatives. For example, replacing the chlorine atoms with other functional groups could lead to compounds with altered electronic properties, reactivity, or biological activity.
Computational screening of potential reactants and catalysts can also guide the discovery of novel transformations. For instance, DFT calculations could be used to identify catalysts that would lower the activation energy for a desired reaction, making it more efficient. This in silico approach accelerates the discovery process and reduces the need for extensive experimental work. nih.govchemrxiv.orgaip.orgresearchgate.net
Applications of 1 Chloro 2 3 Chloropropyl Sulfanyl Benzene in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The distinct reactivity of the aromatic and aliphatic chlorine atoms in 1-chloro-2-[(3-chloropropyl)sulfanyl]benzene, coupled with the presence of the sulfur atom, allows for its strategic incorporation into a variety of complex molecular architectures.
Precursor for Advanced Pharmaceutical Scaffolds (Excluding Biological Activity Assessment)
While direct applications in marketed pharmaceuticals are not extensively documented, the structural motifs accessible from this compound are of significant interest in medicinal chemistry. The compound serves as a valuable precursor for the synthesis of heterocyclic systems, particularly those containing sulfur.
One of the key transformations is its potential for intramolecular cyclization to form benzothiepine derivatives. acs.orgresearchgate.net This class of seven-membered, sulfur-containing heterocycles is a scaffold found in a number of pharmaceutically relevant molecules. The reaction can be envisioned to proceed via an initial nucleophilic substitution at the aliphatic chloro group, followed by an intramolecular aromatic substitution or a metal-catalyzed cyclization to form the thiepine (B12651377) ring. The specific reaction conditions would dictate the final structure and stereochemistry of the product.
Furthermore, the thioether moiety can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can influence the conformation and electronic properties of the resulting molecules and introduce new functional handles for further synthetic manipulations. The synthesis of complex pharmaceutical intermediates often involves the construction of polycyclic systems, and this compound provides a platform for accessing unique sulfur-containing scaffolds. sumitomo-chem.co.jpnih.gov
| Precursor | Potential Pharmaceutical Scaffold | Synthetic Transformation |
| This compound | Benzothiepine derivatives | Intramolecular cyclization |
| This compound | Substituted benzothiazines | Ring-closing reactions |
| Oxidized derivatives (sulfoxide, sulfone) | Modified heterocyclic systems | Oxidation followed by cyclization |
Building Block for Agrochemicals and Specialty Chemicals
The development of novel agrochemicals often relies on the synthesis of molecules with specific functionalities that can interact with biological targets in pests or plants. Aryl alkyl sulfides and their derivatives are known to be important components in some agrochemicals. google.com The presence of two chlorine atoms in this compound allows for the differential introduction of various functional groups, leading to a diverse range of potential agrochemical candidates.
For instance, the aliphatic chloro group can be displaced by a variety of nucleophiles, such as amines, alcohols, or other sulfur-containing moieties, to introduce desired pharmacophores. The aromatic chlorine can be subjected to nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to build more complex molecular frameworks.
In the realm of specialty chemicals, this compound can be used as a starting material for the synthesis of antioxidants, vulcanization accelerators, and other additives for industrial applications. cpchem.com The thioether linkage, for example, is a key feature in certain types of stabilizers for polymers.
Utilization in the Preparation of Sulfur-Containing Polymers and Materials
The difunctional nature of this compound makes it a suitable candidate for the synthesis of sulfur-containing polymers and for the modification of existing polymeric materials.
Monomer for Functionalized Polythioethers
Polythioethers are a class of polymers known for their good chemical resistance, thermal stability, and high refractive indices. This compound can potentially act as an AB2-type monomer in polycondensation reactions. The two chloro groups can react with a dinucleophile, such as a dithiol, to form a cross-linked polythioether network.
Alternatively, under specific conditions, it could undergo self-polycondensation, where the aliphatic chloro group of one monomer reacts with the aromatic ring of another, potentially activated by a catalyst, to form a linear or branched polymer. The resulting poly(chlorophenyl thioether) would possess reactive chloro groups along the polymer backbone, allowing for further functionalization.
| Monomer Type | Potential Polymer | Polymerization Method |
| AB2 | Cross-linked Polythioether | Polycondensation with a dinucleophile |
| Self-condensation | Poly(chlorophenyl thioether) | Catalytic polycondensation |
Component in Polymer Modification and Cross-Linking
The presence of two reactive chlorine atoms allows this compound to be used as a cross-linking agent for various polymers. rsc.orgnih.govresearchgate.net For polymers containing nucleophilic functional groups, such as hydroxyl, amino, or thiol groups, this molecule can form covalent bonds between polymer chains, leading to the formation of a three-dimensional network. This cross-linking can significantly improve the mechanical properties, thermal stability, and solvent resistance of the material.
The thioether linkage can also impart specific properties to the modified polymer, such as improved adhesion to metal surfaces or enhanced resistance to oxidation. The choice of polymer and cross-linking conditions would determine the final properties of the material.
Derivatization for Probe Molecules and Labeling Agents
Chemical probes and labeling agents are essential tools in chemical biology and diagnostics for visualizing and tracking biological molecules and processes. The structure of this compound offers several possibilities for its derivatization into such specialized molecules.
The aliphatic chloro group can be readily substituted with a reporter group, such as a fluorophore or a biotin (B1667282) moiety, through nucleophilic substitution. nih.govrsc.orgnih.gov The resulting molecule could then be used to label biomolecules that have an affinity for the chlorophenyl sulfide (B99878) part of the structure.
Furthermore, the thioether itself can be a target for specific chemical reactions. For example, it can be oxidized to a sulfoxide or sulfone, which may alter its interaction with biological systems. The sulfur atom can also be a reactive center for the development of probes for specific reactive sulfur species in biological systems. researchgate.netrsc.org
The general strategy for converting this compound into a probe molecule would involve a two-step process: first, the introduction of a reporter group, and second, the incorporation of a reactive group or a targeting moiety that directs the probe to its intended biological target.
| Derivatization Strategy | Potential Application | Key Functional Group |
| Nucleophilic substitution of the aliphatic chlorine | Fluorescent labeling | Fluorophore |
| Modification of the thioether | Probing redox environments | Sulfoxide/Sulfone |
| Attachment of a targeting moiety | Site-specific labeling | Biotin, peptide, etc. |
Applications in Catalyst Ligand Design
This compound is a versatile precursor in the design and synthesis of specialized ligands for transition metal catalysis. Its unique structure, featuring an aryl thioether backbone and two reactive chloropropyl sidearms, allows for the construction of multidentate ligands that can form stable and catalytically active complexes with a variety of metals. The strategic placement of the sulfur donor atom and the flexible alkyl chains enables the synthesis of both pincer-type and macrocyclic ligand architectures, which are of significant interest in the development of efficient and selective catalysts.
The design of catalyst ligands based on this molecule leverages the cooperative effects of different donor atoms and the steric and electronic properties of the ligand framework. The thioether sulfur atom acts as a soft donor, which is particularly effective for coordinating with late transition metals. The terminal chloro groups on the propyl chains serve as reactive handles for introducing other donor functionalities, most notably phosphine (B1218219) groups, through nucleophilic substitution reactions. This modular approach allows for the fine-tuning of the ligand's properties to suit specific catalytic applications.
Synthesis of Tridentate Pincer Ligands
A primary application of this compound in ligand design is the synthesis of [SNS]-type pincer ligands. In this context, the aryl group forms the central backbone of the pincer, with the thioether sulfur and two additional donor atoms coordinating to the metal center in a meridional fashion. The most common approach involves the reaction of this compound with secondary phosphines, such as diphenylphosphine (B32561) or dicyclohexylphosphine, in the presence of a base. This reaction proceeds via nucleophilic substitution of the chloride ions by the phosphide (B1233454) anions, yielding a tridentate ligand with a central thioether donor and two terminal phosphine donors.
The general synthetic scheme for the preparation of these [S,P,P]-type ligands is as follows:
Step 1: Deprotonation of the secondary phosphine. The secondary phosphine (R₂PH) is treated with a strong base, such as butyllithium (B86547) or potassium tert-butoxide, to generate the corresponding phosphide anion (R₂P⁻).
Step 2: Nucleophilic substitution. The in situ generated phosphide anion is then reacted with this compound. The phosphide attacks the electrophilic carbon atoms of the chloropropyl chains, displacing the chloride ions and forming two new P-C bonds.
The resulting ligand can then be complexed with a suitable metal precursor, such as palladium(II) chloride or nickel(II) chloride, to form the active pincer catalyst. The catalytic activity of these complexes is highly dependent on the nature of the phosphine substituents, which influence both the steric bulk and the electronic properties of the metal center.
| Ligand Precursor | Secondary Phosphine | Resulting Ligand Type | Potential Metal Centers | Potential Catalytic Applications |
| This compound | Diphenylphosphine | [S,P,P] | Pd, Ni, Pt, Rh | Cross-coupling reactions, hydrogenation, dehydrogenation |
| This compound | Dicyclohexylphosphine | [S,P,P] | Pd, Ni, Pt, Rh | Cross-coupling reactions, hydrogenation, dehydrogenation |
| This compound | Di-tert-butylphosphine | [S,P,P] | Pd, Ni, Pt, Rh | Cross-coupling reactions with sterically hindered substrates |
Synthesis of Macrocyclic Thioether Ligands
The bifunctional nature of this compound also makes it a suitable building block for the synthesis of macrocyclic ligands. These ligands are of interest due to the macrocyclic effect, which leads to the formation of thermodynamically stable and kinetically inert metal complexes. The synthesis of macrocyclic thioether ligands from this precursor can be achieved through a high-dilution cyclization reaction with a dithiol.
In a typical procedure, this compound and a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, are slowly added to a solution containing a base, such as cesium carbonate, in a large volume of solvent. The high-dilution conditions favor intramolecular cyclization over intermolecular polymerization. The resulting macrocyclic ligand contains multiple thioether donor atoms, which can coordinate to a metal ion in a preorganized fashion.
The size of the macrocyclic ring and the number of donor atoms can be varied by choosing different dithiols. This allows for the synthesis of ligands with specific cavity sizes and coordination geometries, which can be tailored for the selective binding of different metal ions.
| Ligand Precursor | Dithiol Linker | Macrocycle Ring Size | Potential Metal Ions | Potential Applications |
| This compound | 1,2-Ethanedithiol | 15-membered | Cu(I), Ag(I), Au(I) | Homogeneous catalysis, ion sensing, supramolecular chemistry |
| This compound | 1,3-Propanedithiol | 16-membered | Cu(I), Ag(I), Au(I) | Homogeneous catalysis, ion sensing, supramolecular chemistry |
| This compound | 1,4-Butanedithiol | 17-membered | Cu(I), Ag(I), Au(I) | Homogeneous catalysis, ion sensing, supramolecular chemistry |
Research Findings and Catalytic Performance
While specific research data on catalysts derived from this compound is not widely available in the public domain, the performance of analogous thioether-based pincer and macrocyclic catalysts provides valuable insights into their potential applications.
SNS-type pincer complexes, for instance, have demonstrated high activity and stability in a range of catalytic transformations. Ruthenium complexes bearing SNS pincer ligands have been shown to be effective catalysts for the dehydrogenation of alcohols and the hydrogenation of esters. The thioether donors in these complexes are thought to play a crucial role in stabilizing the metal center and promoting the catalytic cycle.
Similarly, macrocyclic thioether complexes have found applications in various catalytic reactions. For example, silver(I) complexes of macrocyclic thioethers have been used as catalysts in tandem addition/cycloisomerization reactions of alkynes. The preorganized structure of the macrocyclic ligand is believed to enhance the catalytic activity by facilitating the coordination of the substrate to the metal center.
The table below presents hypothetical performance data for a palladium catalyst bearing a [S,P,P]-type pincer ligand derived from this compound in a model Suzuki-Miyaura cross-coupling reaction. The data is based on typical results observed for similar palladium pincer catalysts.
| Catalyst Loading (mol%) | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| 0.1 | 4-Bromoanisole | Phenylboronic acid | Toluene | 100 | 12 | 95 | 950 |
| 0.05 | 4-Bromoanisole | Phenylboronic acid | Toluene | 100 | 18 | 92 | 1840 |
| 0.1 | 4-Chlorotoluene | Phenylboronic acid | Dioxane | 110 | 24 | 85 | 850 |
| 0.1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Toluene | 80 | 6 | 98 | 980 |
Future Research Directions and Unexplored Avenues for 1 Chloro 2 3 Chloropropyl Sulfanyl Benzene
Development of Novel Stereoselective Synthetic Pathways
The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials research. While current synthetic routes to 1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene are likely focused on producing the racemic mixture, the development of stereoselective pathways could unlock new applications. Future research could focus on the following areas:
Asymmetric Sulfoxidation: The sulfur atom in this compound is a prochiral center. The development of catalytic, asymmetric oxidation methods could lead to the synthesis of enantiomerically pure sulfoxides. These chiral sulfoxides could have applications as chiral auxiliaries or as biologically active molecules themselves.
Enantioselective C-S Bond Formation: Future synthetic strategies could involve the stereoselective formation of the carbon-sulfur bond. This could be achieved through the use of chiral catalysts or starting materials, leading to the direct synthesis of enantiomerically enriched this compound or its derivatives.
| Potential Stereoselective Approach | Target Chiral Center | Potential Application |
| Asymmetric Sulfoxidation | Sulfur Atom | Chiral Auxiliaries, Bioactive Molecules |
| Enantioselective C-S Bond Formation | Carbon Atom in the Propyl Chain | Asymmetric Synthesis Building Block |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional synthetic methods. These techniques could be employed to explore novel transformations of this compound.
Photocatalytic C-H Activation: The benzene (B151609) ring and the propyl chain of the molecule contain several C-H bonds that could be targeted for functionalization using photocatalysis. This could lead to the development of novel derivatives with unique properties.
Electrocatalytic C-Cl Bond Activation: The two chlorine atoms in the molecule are potential sites for electrocatalytic activation. This could enable the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a wide range of new compounds.
Photocatalytic Oxidation of the Sulfide (B99878): The sulfide moiety can be selectively oxidized to a sulfoxide (B87167) or a sulfone using photocatalytic methods. acs.orgbohrium.comnih.govresearchgate.netacs.org This transformation could be used to fine-tune the electronic properties of the molecule for applications in materials science.
Integration into Flow Chemistry Systems for Continuous Production
Flow chemistry has emerged as a powerful tool for the safe, efficient, and scalable synthesis of chemical compounds. The integration of the synthesis of this compound into a continuous flow system could offer several advantages over traditional batch production.
Improved Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety and reproducibility.
Enhanced Efficiency and Scalability: Continuous production can lead to higher throughput and easier scalability compared to batch processes.
Telescoped Reactions: A multi-step synthesis of this compound or its derivatives could be "telescoped" into a single continuous flow process, reducing the need for intermediate purification steps and minimizing waste.
A hypothetical flow setup could involve the initial reaction of 1,2-dichlorobenzene (B45396) with a sulfur source, followed by the in-line reaction with a 3-chloropropyl synthon, all within a continuous flow reactor system.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A detailed understanding of reaction kinetics and mechanisms is crucial for process optimization and the development of new synthetic methods. Advanced spectroscopic techniques can provide real-time insights into the transformations of this compound.
In-situ NMR and IR Spectroscopy: These techniques can be used to monitor the progress of a reaction in real-time, providing information about the formation of intermediates and byproducts.
Fluorescent Probes: The development of fluorescent probes that can selectively react with this compound or its derivatives could enable the visualization of these molecules in complex environments, such as in biological systems. nih.govnih.gov
| Spectroscopic Technique | Information Gained | Potential Application |
| In-situ NMR Spectroscopy | Reaction Kinetics, Intermediate Identification | Process Optimization, Mechanistic Studies |
| In-situ IR Spectroscopy | Functional Group Transformations | Real-time Reaction Monitoring |
| Fluorescent Probes | Localization and Quantification | Bioimaging, Sensing |
Computational Predictions for Unprecedented Reactivity Patterns
Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules. Density Functional Theory (DFT) and other computational methods could be used to explore the chemical space around this compound.
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of known and hypothetical reactions of this compound, providing insights that can guide experimental work.
Prediction of Physicochemical Properties: The electronic and structural properties of the molecule and its derivatives can be calculated, which can help in the design of new materials with specific properties.
Virtual Screening for Biological Activity: The interaction of this compound and its derivatives with biological targets could be simulated, allowing for the virtual screening of these compounds for potential pharmaceutical applications. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-chloro-2-[(3-chloropropyl)sulfanyl]benzene, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution. For example, thiolation of 1-chloro-2-iodobenzene with 3-chloropropanethiol in the presence of a copper catalyst (e.g., CuI) under inert conditions (N₂ atmosphere) at 80–100°C. Solvents like DMF or DMSO enhance reactivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields high purity .
- Optimization : Adjust molar ratios (1:1.2 thiol:aryl halide), catalyst loading (5–10 mol%), and reaction time (12–24 hrs). Monitor progress via TLC or GC-MS.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.2–7.4 ppm), SCH₂ protons (δ 2.8–3.1 ppm), and CH₂Cl groups (δ 3.5–3.7 ppm). ¹³C NMR confirms sulfur and chlorine substituents .
- MS : ESI-MS provides molecular ion peaks (m/z ~202.7 for C₉H₁₁Cl₂S⁺) and fragmentation patterns .
- IR : Stretching frequencies for C-S (∼680 cm⁻¹) and C-Cl (∼550 cm⁻¹) bonds .
Q. How does the chloropropylsulfanyl group influence the compound’s reactivity in substitution reactions?
- Mechanistic Insight : The sulfide group (–S–) acts as a weak electron donor, slightly activating the benzene ring toward electrophilic substitution. The 3-chloropropyl chain may participate in elimination or nucleophilic displacement (e.g., SN2 reactions at the terminal Cl) .
Advanced Research Questions
Q. How can computational modeling (DFT) predict regioselectivity in derivatization reactions of this compound?
- Approach : Use Gaussian09 with B3LYP/6-31G(d) basis set to calculate Fukui indices for electrophilic/nucleophilic attack sites. Compare HOMO-LUMO gaps to assess stability of intermediates. Studies on analogous sulfides suggest meta-directing effects due to –S– substituents .
Q. What are the challenges in analyzing trace impurities in this compound, and how can they be resolved?
- Analytical Strategy :
- HPLC-MS : Use C18 column (ACN/H₂O gradient) coupled with high-resolution MS to detect impurities (e.g., disulfide byproducts or unreacted thiol).
- GC-ECD : Sensitive for chlorinated derivatives (detection limit ~0.1 ppm) .
- Common Impurities :
| Impurity | Source | Mitigation |
|---|---|---|
| Bis(3-chloropropyl) disulfide | Oxidation during synthesis | Use antioxidants (BHT) or inert atmosphere |
| 1-Chloro-2-iodobenzene | Unreacted starting material | Optimize stoichiometry |
Q. How do steric and electronic effects of substituents impact the compound’s biological activity in preliminary assays?
- Structure-Activity Relationship (SAR) :
- Electronic : The –S– group increases lipophilicity (logP ∼3.2), enhancing membrane permeability. Chlorine atoms may interact with hydrophobic protein pockets.
- Steric : The 3-chloropropyl chain introduces flexibility, enabling interactions with enzymes (e.g., cytochrome P450). Comparative studies with shorter chains (e.g., –SCH₂Cl) show reduced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
